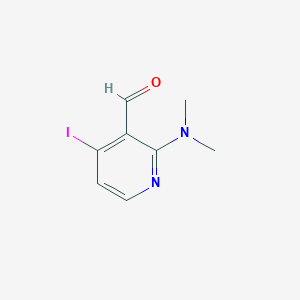

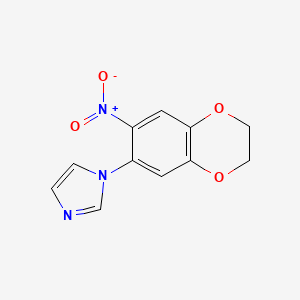

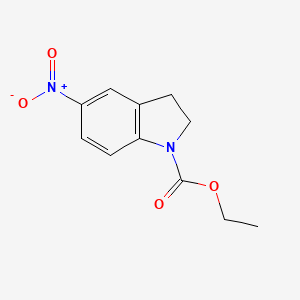

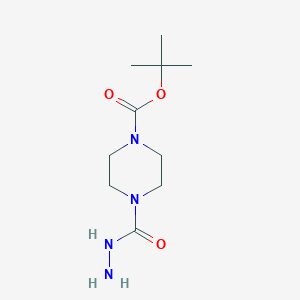

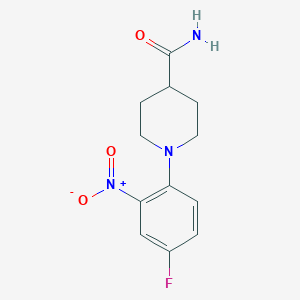

![molecular formula C15H20N2O6S B1328675 1-[2-(metilsulfonil)-4-nitrofenil]piperidin-4-carboxilato de etilo CAS No. 951625-05-1](/img/structure/B1328675.png)

1-[2-(metilsulfonil)-4-nitrofenil]piperidin-4-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Es un producto especializado que se utiliza para identificar y cuantificar proteínas en sistemas biológicos complejos, comprender la estructura e interacciones de las proteínas e investigar las vías metabólicas .

Biología Molecular

En biología molecular, este químico sirve como reactivo para modificar péptidos y proteínas. Se puede utilizar para introducir grupos funcionales específicos que permiten reacciones de conjugación bioquímica adicionales, ayudando en el estudio de la función e interacción de las proteínas .

Química Sintética

Como bloque de construcción en química sintética, este compuesto se emplea para sintetizar una variedad de moléculas complejas. Sus grupos reactivos lo convierten en un reactivo versátil para crear nuevas entidades químicas con posibles actividades farmacológicas .

Descubrimiento de Fármacos

En el campo del descubrimiento de fármacos, se utiliza para la síntesis de bibliotecas de moléculas pequeñas. Estas bibliotecas se analizan en función de varios objetivos biológicos para identificar nuevos compuestos líderes para el desarrollo de fármacos .

Química Analítica

Los químicos analíticos utilizan este compuesto como material estándar o de referencia al calibrar instrumentos o desarrollar nuevos métodos analíticos, como cromatografía o espectrometría de masas .

Investigación Bioquímica

Este compuesto encuentra aplicación en la investigación bioquímica donde se puede utilizar para estudiar la cinética enzimática, las interacciones receptor-ligando y otros procesos bioquímicos. Puede actuar como inhibidor o activador en estos estudios .

Ciencia de los Materiales

En la ciencia de los materiales, se puede utilizar para modificar las propiedades de la superficie de los materiales, como los polímeros o las nanopartículas, lo cual es crucial para desarrollar nuevos materiales con características específicas .

Ciencia Ambiental

Por último, se puede utilizar en la ciencia ambiental para estudiar la degradación de compuestos similares en el medio ambiente o para desarrollar métodos para eliminar estos compuestos del agua o el suelo .

Propiedades

IUPAC Name |

ethyl 1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-3-23-15(18)11-6-8-16(9-7-11)13-5-4-12(17(19)20)10-14(13)24(2,21)22/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJQEZKEFSITKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650212 |

Source

|

| Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951625-05-1 |

Source

|

| Record name | Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)